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Compound of Interest

Compound Name: Rauvovertine C

Cat. No.: B14763196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Rauvovertine C, a hexacyclic monoterpenoid indole alkaloid. The information presented herein

is intended to support research and development efforts in the fields of natural product

chemistry, pharmacology, and drug discovery.

Spectroscopic Data of Rauvovertine C
Rouvovertine C was isolated from the leaves and twigs of Rauvolfia verticillata by Zhang et al.

(2013). Its structure was elucidated using a combination of spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass

Spectrometry (HR-ESI-MS).

Mass Spectrometry (MS)
High-resolution mass spectrometry provides a precise measurement of the molecular weight of

a compound, which is crucial for determining its elemental composition.

Compound
Molecular
Formula

Calculated m/z
Measured m/z
[M+H]⁺

Method

Rauvovertine C C₂₁H₂₄N₂O₄ 384.1736 385.1812 HR-ESI-MS
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules

by providing information about the chemical environment of individual atoms. The following

tables summarize the reported ¹H and ¹³C NMR data for Rauvovertine C.

Table 1: ¹³C NMR Spectroscopic Data for Rauvovertine C (125 MHz, CDCl₃)
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Atom No. Chemical Shift (δc) ppm

2 108.3

3 52.1

5 52.3

6 20.9

7 107.8

8 128.0

9 119.5

10 121.5

11 110.8

12 136.2

13 143.2

14 34.6

15 28.1

16 69.1

17 95.2

18 12.8

19 48.6

20 34.5

21 52.9

OMe-16 51.7

OMe-C17 56.4

Table 2: ¹H NMR Spectroscopic Data for Rauvovertine C (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b14763196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14763196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom No.
Chemical Shift (δH)
ppm

Multiplicity
Coupling Constant
(J in Hz)

1 8.05 s

5α 3.15 m

5β 2.85 m

6α 2.20 m

6β 1.95 m

9 7.48 d 7.5

10 7.10 t 7.5

11 7.15 t 7.5

12 7.30 d 7.5

14α 2.60 m

14β 2.40 m

15 2.90 m

18 1.15 d 6.5

19 4.10 q 6.5

21α 4.20 d 12.0

21β 3.90 d 12.0

OMe-16 3.70 s

OMe-C17 3.30 s

Experimental Protocols
The following sections outline the general procedures for the isolation and spectroscopic

analysis of alkaloids from Rauvolfia verticillata, based on established methodologies.

Isolation of Rauvovertine C
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The isolation of Rauvovertine C and other alkaloids from Rauvolfia verticillata typically

involves a multi-step process of extraction and chromatographic separation.
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Figure 1: General workflow for the isolation of Rauvovertine C.

Spectroscopic Analysis
The structural elucidation of the isolated compounds is performed using various spectroscopic

techniques.

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are

typically recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm

relative to the solvent residual peak (e.g., CDCl₃ at δH 7.26 and δC 77.16).

Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) are

generally acquired on an Agilent 6230 TOF MS system to determine the exact molecular

weight and elemental composition.

Potential Signaling Pathways and Pharmacological
Relevance
Direct studies on the signaling pathways of Rauvovertine C are not yet available in the public

domain. However, based on the well-documented pharmacological activities of other Rauvolfia

alkaloids, particularly reserpine, it is plausible that Rauvovertine C may interact with similar

biological targets.[1][2][3]

Rauwolfia alkaloids are known for their antihypertensive and antipsychotic effects, which are

primarily attributed to their ability to interfere with neurotransmitter systems.[1][2] The principal

mechanism involves the depletion of catecholamines (norepinephrine, epinephrine, and

dopamine) and serotonin from their storage vesicles in nerve terminals.[3]
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Figure 2: Proposed mechanism of action for Rauwolfia alkaloids.

This depletion of neurotransmitters leads to a reduction in sympathetic nervous system activity,

resulting in vasodilation and a decrease in blood pressure.[3] In the central nervous system,

the depletion of dopamine and serotonin is thought to be responsible for the antipsychotic and

sedative effects.[1] Further research is warranted to determine if Rauvovertine C exhibits

similar pharmacological activities and interacts with these signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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